1-Methyl-1H-tetrazole-5-methanol

medicinal chemistry computational chemistry drug design

Select the regiospecific 1-methyl isomer for accurate SAR: this tetrazole building block features a hydroxymethyl (−CH₂OH) handle at the 5-position for versatile derivatization. Its thermodynamically favored configuration (Δ −5.5 kJ/mol vs. 2-methyl) ensures metabolic stability as a carboxylic acid bioisostere, resisting glucuronidation. Predicted LogP −1.66 enhances aqueous solubility for formulation development. Compatible with metal-free one-pot scale-up protocols for pharmaceutical intermediates. Request bulk pricing.

Molecular Formula C3H6N4O
Molecular Weight 114.108
CAS No. 1707562-96-6
Cat. No. B2828027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-tetrazole-5-methanol
CAS1707562-96-6
Molecular FormulaC3H6N4O
Molecular Weight114.108
Structural Identifiers
SMILESCN1C(=NN=N1)CO
InChIInChI=1S/C3H6N4O/c1-7-3(2-8)4-5-6-7/h8H,2H2,1H3
InChIKeyPXLNFNPKVSGUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-tetrazole-5-methanol (CAS 1707562-96-6): A Structurally Distinct Tetrazole-Methanol Building Block for Rational Medicinal Chemistry


1-Methyl-1H-tetrazole-5-methanol (CAS 1707562-96-6) is a heterocyclic organic compound belonging to the tetrazole family, characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, with a methyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 5-position [1]. It serves as a versatile research chemical and building block in organic synthesis and drug discovery, leveraging the metabolic stability and bioisosteric properties typical of tetrazoles .

Why Generic Tetrazole Building Blocks Cannot Substitute for 1-Methyl-1H-tetrazole-5-methanol in Structure-Activity Relationship Studies


While tetrazoles are widely used as bioisosteres for carboxylic acids and amides due to their metabolic stability and favorable physicochemical properties, the specific isomeric form (1-methyl vs. 2-methyl) and the presence of a hydroxymethyl group at the 5-position critically influence molecular recognition, hydrogen bonding, and electronic distribution [1]. Substituting 1-Methyl-1H-tetrazole-5-methanol with its 2-methyl isomer (e.g., (2-Methyl-5-tetrazolyl)methanol) or unsubstituted tetrazole-5-methanol can alter binding affinity, reactivity, and pharmacokinetic parameters, making direct replacement scientifically invalid without quantitative comparative data [2].

Quantitative Comparative Evidence for 1-Methyl-1H-tetrazole-5-methanol Differentiation in Research Procurement


Structural and Electronic Distinction from 2-Methyl Isomer Based on Experimental Enthalpy Data

The 1-methyl isomer of tetrazole is thermodynamically favored over the 2-methyl isomer by 5.5 kJ/mol, as determined by experimental relative enthalpies [1]. This energetic difference translates into distinct reactivity and stability profiles, with 2-methyltetrazole exhibiting substantially lower polarity and HOMO/LUMO energies, and a higher Mulliken electronegativity compared to the 1-methyl isomer [2].

medicinal chemistry computational chemistry drug design

Predicted Physicochemical Differences Between 1-Methyl and 2-Methyl Tetrazole-5-Methanol Isomers

The target compound exhibits a notably higher predicted density (1.6 ± 0.1 g/cm³) compared to its 2-methyl isomer (1.149 g/cm³), and a significantly higher boiling point (369.2 ± 21.0 °C vs. 340.7 °C) [1]. The LogP values also differ (target: -1.66; isomer: -0.8), indicating greater hydrophilicity for the 1-methyl derivative .

preformulation solubility chromatography

Bioisosteric Replacement Potential: Class-Level Evidence for Metabolic Stability

Tetrazoles, as a class, are widely employed as bioisosteres for carboxylic acid moieties due to their comparable pKa (~4.5-4.9 for 5-substituted tetrazoles vs. ~4.2-4.4 for carboxylic acids) and significantly enhanced metabolic stability [1]. Specifically, tetrazoles are resistant to glucuronidation, a common metabolic pathway for carboxylic acids, leading to improved oral bioavailability and prolonged half-life in vivo [2].

drug metabolism pharmacokinetics lead optimization

Synthetic Accessibility: One-Pot Metal-Free Protocol for 1-Methyltetrazole Derivatives

A one-pot, metal-free protocol has been developed for the synthesis of 1-methyltetrazole derivatives directly from aldehydes using methyl azide under mild conditions (moderate temperature, green solvents) [1]. This method offers a simple and efficient route to 1-methyl-substituted tetrazoles, whereas the synthesis of 2-methyl isomers often requires alternative alkylation strategies with lower regioselectivity [2].

organic synthesis green chemistry process chemistry

Purity and Procurement Reliability: Vendor-Specified Purity vs. In-House Synthesis

Commercially sourced 1-Methyl-1H-tetrazole-5-methanol is available with a guaranteed purity of 95%+ (HPLC) from multiple reputable vendors . In contrast, the 2-methyl isomer is less commonly stocked and may require custom synthesis with variable purity [1].

quality control reproducibility supply chain

Validated Research and Industrial Applications for 1-Methyl-1H-tetrazole-5-methanol (CAS 1707562-96-6)


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement

1-Methyl-1H-tetrazole-5-methanol can be incorporated into lead compounds as a metabolically stable surrogate for carboxylic acid moieties. The tetrazole ring mimics the acidity and hydrogen-bonding capacity of a carboxylic acid while resisting glucuronidation, a common metabolic liability. This is particularly valuable in optimizing oral bioavailability and half-life of drug candidates [1][2].

Structure-Activity Relationship (SAR) Studies with Isomeric Selectivity

Due to the distinct thermodynamic, electronic, and physicochemical properties of the 1-methyl isomer compared to the 2-methyl isomer, this compound is essential for SAR studies aiming to elucidate the role of regiochemistry in target binding. The energetic preference for the 1-methyl isomer (Δ -5.5 kJ/mol) and its higher polarity can lead to different binding modes and affinities, making it a critical tool for medicinal chemists [3][4].

Synthesis of Tetrazole-Containing Pharmaceutical Intermediates

The hydroxymethyl group at the 5-position provides a versatile synthetic handle for further derivatization (e.g., esterification, oxidation to aldehyde, conversion to halide or amine). Its compatibility with one-pot, metal-free synthetic protocols enables efficient scale-up for the production of more complex pharmaceutical intermediates [5].

Preformulation and Solubility Optimization

The compound's predicted LogP of -1.66 indicates higher hydrophilicity than its 2-methyl isomer (LogP -0.8), which may improve aqueous solubility and facilitate formulation development. Preformulation scientists can leverage this property to design formulations with enhanced dissolution rates or to modulate logD for optimal absorption .

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